Cas no 839706-07-9 (GNF-7)

GNF-7 structure
GNF-7 structure
Nome del prodotto:GNF-7
Numero CAS:839706-07-9
MF:C28H24F3N7O2
MW:547.5310754776
MDL:MFCD18251569
CID:834129

GNF-7 Proprietà chimiche e fisiche

Nomi e identificatori

    • BenzaMide, N-[3-[1,4-dihydro-1-Methyl-7-[(6-Methyl-3-pyridinyl)aMino]-2-oxopyriMido[4,5-d]pyriMidin-3(2H)-yl]-4-Methylphenyl]-3-(trifluoroMethyl)-
    • BENZAMIDE, N-[3-[1,4-DIHYDRO-1-METHYL-7-[(6-METHYL-3-PYRIDINYL)AMINO]-2-OXOPYRIMIDO[4,5-D]PYRIMIDIN-3(2H)-YL]-4-METHYLP...
    • BenzaMide, N-[3-[1,4-dihydro-1-Methyl-7-[(6-Methyl-3-pyridinyl)aMino]-2-oxopyriMido[4,5-d]pyriMidin-3(2H)-yl]-4-Methylphenyl]
    • GNF 7
    • GNF-7
    • N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
    • N-(4-Methyl-3-(1-methyl-7-(6-methylpyridin-3-ylamino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
    • N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide
    • N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide (ACI)
    • HG-4-34-01
    • MDL: MFCD18251569
    • Inchi: 1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)
    • Chiave InChI: SZNYUUZOQHNEKB-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C(F)(F)F)C=CC=1)NC1C=C(N2CC3C(=NC(NC4C=CC(C)=NC=4)=NC=3)N(C)C2=O)C(C)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 7

GNF-7 Informazioni sulla sicurezza

  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301
  • Dichiarazione di avvertimento: P301+P310
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • Classe di pericolo:6.1
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • PackingGroup:

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839706-07-9 98.93%
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N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
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839706-07-9 99.00%
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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DC Chemicals
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$900.0 2022-02-28

GNF-7 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
2.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
5.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
5.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Water
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
2.2 Reagents: Water
3.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
3.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
6.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
4.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
7.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Acetone ;  10 h, 50 °C; 50 °C → rt
2.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Water
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
3.2 Reagents: Water
4.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
5.2 Reagents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
6.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  0 °C; 1 h, 110 °C
2.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Acetone ;  10 h, 50 °C; 50 °C → rt
3.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
3.2 Reagents: Water
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
4.2 Reagents: Water
5.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
6.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
6.2 Reagents: Water
7.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Riferimento
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Riferimento
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

GNF-7 Raw materials

GNF-7 Preparation Products

GNF-7 Letteratura correlata

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